(25R)-cholest-5-ene-3beta,7alpha,26-triol
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Overview
Description
(25R)-7alpha,26-dihydroxycholesterol is a 7alpha,26-dihydroxycholesterol that has R configuration at position 25.
Scientific Research Applications
Synthesis and Chemical Characterization
- A report details a method for preparing (25R)-cholest-5-ene-3beta,7alpha,26-triol, highlighting its utility in biological studies related to chenodeoxycholic acid biosynthesis (Dayal et al., 1978).
Metabolism and Biological Transformation
- Research on rat liver metabolism reveals insights into how this compound is processed in the body, shedding light on its role in bile acid formation (Noll et al., 1973).
Utilization in Synthesis of Biological Precursors
- The compound has been used in synthesizing precursors for cholic acid, indicating its importance in understanding and manipulating sterol biosynthesis pathways (Dayal et al., 1978).
Role in Sterol Synthesis Inhibition
- Investigations have shown the compound's potency in lowering 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cells, highlighting its potential in regulating cholesterol metabolism (Swaminathan et al., 1992).
Enzymatic and Chemical Studies
- The compound has been a subject of extensive enzymatic and chemical studies, reflecting its significance in understanding complex biochemical processes, such as the formation of active metabolites that regulate cholesterol metabolism (Schroepfer et al., 1988).
Properties
Molecular Formula |
C27H46O3 |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17-,18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 |
InChI Key |
RXMHNAKZMGJANZ-GNENNHQYSA-N |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)CO |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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